Bromoacetamido-PEG2-NHS ester

Descripción

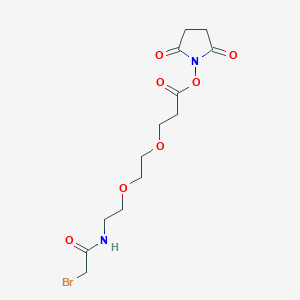

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIXVXMKIWXBFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols for its application in creating stable covalent linkages between biomolecules.

At its core, Bromoacetamido-PEG2-NHS ester is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a bromoacetamido group, and a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[3][4] The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][5] The bromoacetamido group, on the other hand, specifically targets sulfhydryl (thiol) groups, found in cysteine residues, resulting in the formation of a stable thioether linkage.[6] The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigating potential aggregation and improving biocompatibility.[3][5]

The heterobifunctional nature of this reagent allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or intramolecular crosslinks.[7] This precision is paramount in the construction of well-defined bioconjugates where stoichiometry and spatial orientation are critical for function.

Physicochemical Properties

A summary of the key physicochemical properties of Bromoacetamido-PEG2-NHS ester is presented below.

| Property | Value | References |

| Chemical Formula | C13H19BrN2O7 | [3][7] |

| Molecular Weight | 395.21 g/mol | [3] |

| CAS Number | 1353011-78-5 | [3][7] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥95% | [3][6] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer increases solubility in aqueous media. | [3][5] |

| Storage | Store at -20°C, desiccated. Stable for short periods at ambient temperature during shipping. | [3] |

Reaction Mechanisms and Signaling Pathways

The utility of Bromoacetamido-PEG2-NHS ester lies in its two distinct reactive moieties that target different functional groups on proteins or other biomolecules.

Amine-Reactive NHS Ester Chemistry

The NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) via a nucleophilic acyl substitution. This reaction is most efficient at a pH range of 7.2 to 8.5.[9] Below this range, the amine groups are protonated and thus less nucleophilic. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[10][11]

Sulfhydryl-Reactive Bromoacetamido Chemistry

The bromoacetyl group reacts with sulfhydryl groups (e.g., cysteine residues) through a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is typically performed at a pH range of 7.5 to 8.5, although it can proceed at physiological pH.[12] It is crucial to perform this reaction in the absence of other thiol-containing reagents, such as dithiothreitol (DTT), which would compete for reaction with the bromoacetyl group.

The sequential nature of these reactions allows for a controlled conjugation strategy, as depicted in the following workflow.

Caption: A two-step sequential conjugation workflow using Bromoacetamido-PEG2-NHS ester.

Experimental Protocols

The following protocols provide a general framework for using Bromoacetamido-PEG2-NHS ester. Optimization may be required for specific applications.

Materials and Reagents

-

Bromoacetamido-PEG2-NHS ester

-

Protein A (containing primary amines)

-

Protein B (containing sulfhydryl groups)

-

Amine-free reaction buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[13]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Desalting columns or dialysis equipment for purification.

Protocol 1: Two-Step Sequential Conjugation

This protocol is recommended to minimize side reactions and achieve a more defined conjugate.

Step 1: Modification of Protein A with Bromoacetamido-PEG2-NHS Ester

-

Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bromoacetamido-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[13]

-

Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove excess, unreacted crosslinker using a desalting column or by dialysis against the amine-free reaction buffer. This step is crucial to prevent the unreacted crosslinker from reacting with Protein B in the next step.

Step 2: Conjugation of Activated Protein A with Protein B

-

Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 7.5-8.5. If necessary, reduce any disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Reaction: Add the purified, bromoacetyl-activated Protein A to Protein B. A 1.5- to 5-fold molar excess of activated Protein A relative to Protein B is a good starting point.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted bromoacetyl groups, add a thiol-containing reagent like L-cysteine to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the desired conjugate from unreacted proteins and other byproducts.

Quantitative Parameters for Experimental Design

| Parameter | Recommended Range | Rationale and Notes |

| Molar Excess of Crosslinker (Step 1) | 10- to 20-fold | Ensures efficient modification of the target protein. Higher excesses may lead to over-modification and should be optimized. |

| Reaction pH (NHS Ester) | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[9] |

| Reaction pH (Bromoacetyl) | 7.5 - 8.5 | Efficient reaction with sulfhydryl groups. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and preserve protein stability, requiring longer incubation times.[13] |

| Reaction Time (NHS Ester) | 30 - 120 minutes | Sufficient for the reaction to proceed to completion.[13] |

| Reaction Time (Bromoacetyl) | 2 - 16 hours | Longer incubation times may be necessary, especially at lower temperatures. |

Logical Workflow for Troubleshooting

In cases of low conjugation efficiency or unexpected results, a systematic troubleshooting approach is necessary.

Caption: A decision tree for troubleshooting common issues in bioconjugation experiments.

Conclusion

Bromoacetamido-PEG2-NHS ester is a powerful and versatile tool for the covalent linkage of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise construction of complex bioconjugates for a wide range of applications in research and therapeutic development. By understanding the underlying reaction chemistry and carefully controlling the experimental parameters, researchers can effectively utilize this crosslinker to advance their scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Bromoacetamido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]

- 5. Bromoacetamido-PEG2-NHS ester, 1353011-78-5 | BroadPharm [broadpharm.com]

- 6. Bromoacetamido-PEG2-NHS ester, CAS 1353011-78-5 | AxisPharm [axispharm.com]

- 7. Bromoacetamido-PEG2-NHS ester | 1353011-78-5 | DEC01178 [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to Bromoacetamido-PEG2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, and reactivity, along with detailed experimental considerations for its application. The molecule incorporates three key chemical motifs: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a bromoacetamide group for specific targeting of thiol groups, and a short, hydrophilic polyethylene glycol (PEG) linker. This unique combination of reactive groups allows for the sequential and controlled conjugation of two different biomolecules, offering precise control over the final conjugate's architecture. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, which can be beneficial for downstream applications and can reduce non-specific binding.[1][2][3][4]

Chemical Structure and Properties

The chemical structure of Bromoacetamido-PEG2-NHS ester is characterized by a bromoacetyl group at one terminus and an NHS ester at the other, separated by a two-unit polyethylene glycol spacer.

IUPAC Name: 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoate[2]

Quantitative Data Summary

A summary of the key chemical and physical properties of Bromoacetamido-PEG2-NHS ester is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₉BrN₂O₇ | [1] |

| Molecular Weight | 395.21 g/mol | [2][3] |

| Exact Mass | 394.0376 | [2] |

| CAS Number | 1353011-78-5 | [2] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |

| SMILES Code | BrCC(NCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O | [2] |

| InChI Key | HDIXVXMKIWXBFA-UHFFFAOYSA-N | [2] |

Reactivity and Mechanism of Action

The utility of Bromoacetamido-PEG2-NHS ester lies in the orthogonal reactivity of its two functional groups, enabling a two-step conjugation strategy.

NHS Ester Reactivity with Primary Amines

The NHS ester is a highly reactive group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 8.3 and 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.

Bromoacetamide Reactivity with Thiols

The bromoacetamide group is an alkylating agent that exhibits high reactivity towards thiol groups, primarily from cysteine residues in proteins. The reaction is a nucleophilic substitution where the thiolate anion attacks the carbon atom bearing the bromine, forming a stable thioether bond and releasing a bromide ion.

The reactivity of the bromoacetamide group is also influenced by pH. The optimal pH range for the reaction with thiols is generally between 7.5 and 9.0. This is because the thiol group (pKa ~8.5) needs to be in its deprotonated thiolate form to be sufficiently nucleophilic. While the reaction can proceed at neutral pH, it is significantly slower. It is important to note that at pH values above 9.0, the bromoacetamide group may start to show reactivity towards other nucleophilic amino acid side chains, such as histidine and lysine, leading to a loss of specificity.

Experimental Protocols

The following sections provide generalized protocols for a two-step bioconjugation reaction using Bromoacetamido-PEG2-NHS ester. It is crucial to optimize the reaction conditions, including molar ratios, concentration, reaction time, and temperature, for each specific application.

Step 1: Reaction with a Primary Amine-Containing Molecule (e.g., an Antibody)

Materials:

-

Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Bromoacetamido-PEG2-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3-8.5)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Preparation of the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the starting buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.

-

Preparation of the Linker Stock Solution: Immediately before use, dissolve the Bromoacetamido-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring. The optimal time should be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 20-50 mM.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2-7.4).

Step 2: Reaction with a Thiol-Containing Molecule (e.g., a Cysteine-Containing Payload)

Materials:

-

Bromoacetamide-activated protein from Step 1

-

Thiol-containing molecule (e.g., a drug or peptide)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 2 mM EDTA, pH 7.5-8.5)

-

Reducing agent (optional, e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced to generate free thiols.

-

Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)

-

Purification system (e.g., SEC, HIC, or dialysis)

Methodology:

-

Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule is a protein with disulfide bonds, it may require a reduction step prior to conjugation.

-

Conjugation Reaction: Add a 1.5- to 10-fold molar excess of the thiol-containing molecule to the bromoacetamide-activated protein solution.

-

Incubation: Incubate the reaction mixture for 2-18 hours at room temperature or 4°C with gentle stirring. The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.

-

Quenching: Add a quenching reagent in excess to cap any unreacted bromoacetamide groups.

-

Purification: Purify the final conjugate to remove unreacted starting materials, excess payload, and quenching reagent. The choice of purification method will depend on the properties of the final conjugate.

Mandatory Visualizations

Chemical Structure of Bromoacetamido-PEG2-NHS Ester

Caption: Chemical Structure of Bromoacetamido-PEG2-NHS Ester.

Experimental Workflow for Antibody-Drug Conjugation

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

An In-depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Bromoacetamido-PEG2-NHS ester. It details its mechanism of action, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation.

Introduction to Bromoacetamido-PEG2-NHS Ester

Bromoacetamido-PEG2-NHS ester is a versatile crosslinking reagent used to covalently link two molecules. Its heterobifunctional nature, possessing two distinct reactive groups, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[1][2] The molecule consists of three key components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group for the formation of stable amide bonds with primary amines, such as those found on the side chain of lysine residues in proteins.[3][4]

-

Bromoacetamido Group: A thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, primarily from cysteine residues.[5]

-

Polyethylene Glycol (PEG2) Linker: A short, hydrophilic spacer composed of two ethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[6][7][8]

Core Mechanism of Action

The utility of Bromoacetamido-PEG2-NHS ester lies in its ability to facilitate a two-step conjugation process. This sequential reaction allows for the specific and efficient coupling of two different molecules, for instance, an antibody to a cytotoxic drug in the formation of an antibody-drug conjugate (ADC).[9]

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester with a primary amine on the first target molecule (Molecule A). This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3][4]

This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[4] Below this range, primary amines are predominantly protonated and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]

Step 2: Thiol Alkylation via Bromoacetamide

Following the initial conjugation and removal of excess crosslinker, the bromoacetamido group on the modified Molecule A is then reacted with a sulfhydryl group on the second target molecule (Molecule B). This reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine atom. This forms a highly stable and essentially irreversible thioether bond.[5]

The optimal pH for this reaction is typically between 7.5 and 8.5, which facilitates the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[5]

Data Presentation

Physicochemical Properties of the PEG2 Linker

Short-chain PEG linkers significantly influence the properties of bioconjugates. The PEG2 linker in Bromoacetamido-PEG2-NHS ester offers a balance of hydrophilicity and compact size.[7]

| Property | Value | Reference(s) |

| Number of PEG Units (n) | 2 | [7] |

| Molecular Weight ( g/mol ) | 88.11 | [7] |

| Approximate Length (Å) | 7.6 | [7] |

| Calculated LogP* | -0.84 | [7] |

Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.

pH Dependence of Reactive Groups

| Reactive Group | Optimal pH Range | Key Considerations | Reference(s) |

| NHS Ester | 7.2 - 8.5 | Reaction with primary amines. Rate of hydrolysis increases significantly at pH > 8.5. | [4] |

| Bromoacetamide | 7.5 - 8.5 | Reaction with cysteine thiols. Selectivity for thiols decreases at higher pH due to increased reactivity of other nucleophiles. | [5] |

Qualitative Reactivity and Side Reactions of the Bromoacetamido Group

While the bromoacetamide group preferentially reacts with cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions. Specific second-order rate constants for bromoacetamide are not widely available in the literature; therefore, this table provides a qualitative comparison.[5]

| Amino Acid | Side Chain pKa | Reactivity with Bromoacetamide | Conditions Favoring Reaction |

| Cysteine | ~8.3 | High | pH 7.5 - 8.5 |

| Histidine | ~6.0 | Moderate | pH > 6.0 |

| Lysine | ~10.5 | Low | pH > 9.0 |

| Methionine | N/A | Low | Neutral or slightly acidic pH, prolonged reaction times |

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of two proteins (Protein A with accessible amines and Protein B with a free sulfhydryl group) using Bromoacetamido-PEG2-NHS ester.

Materials

-

Bromoacetamido-PEG2-NHS ester

-

Protein A (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Protein B (e.g., a thiol-containing peptide or protein)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A (Amine-reactive): 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Reaction Buffer B (Thiol-reactive): Phosphate-buffered saline (PBS), pH 7.2-7.5 with 1-2 mM EDTA

-

Quenching Buffer A: 1 M Tris-HCl, pH 8.0

-

Quenching Buffer B: 1 M N-acetylcysteine or cysteine

-

Desalting column (e.g., Sephadex G-25)

Step 1: Modification of Protein A with Bromoacetamido-PEG2-NHS Ester

-

Preparation of Protein A: Ensure Protein A is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

-

Preparation of Crosslinker Stock Solution: Immediately before use, dissolve Bromoacetamido-PEG2-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding Quenching Buffer A to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and quenching buffer using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation of Modified Protein A to Protein B

-

Preparation of Protein B: Dissolve the thiol-containing Protein B in Reaction Buffer B. If Protein B has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Conjugation Reaction: Add the purified, modified Protein A to the solution of Protein B. The molar ratio will depend on the desired final conjugate and should be optimized empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding Quenching Buffer B to cap any unreacted bromoacetamido groups.

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted proteins and other byproducts.

Mandatory Visualization

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of two different biomolecules.[1] Its unique architecture, featuring two distinct reactive moieties—a bromoacetamide group and an N-hydroxysuccinimide (NHS) ester—allows for controlled, sequential conjugation reactions. This specificity is crucial in advanced applications such as the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs, and the immobilization of proteins and peptides.[1][2]

The structure incorporates a short polyethylene glycol (PEG) spacer, which enhances the aqueous solubility of the crosslinker and the resulting conjugate, a critical factor for biological applications.[3][4] This guide provides a comprehensive technical overview of Bromoacetamido-PEG2-NHS ester, including its chemical properties, reaction mechanisms, detailed experimental protocols, and data presentation to assist researchers in its effective application.

Core Concepts and Chemical Properties

The utility of Bromoacetamido-PEG2-NHS ester lies in its heterobifunctional nature, allowing for specific targeting of different functional groups on separate molecules. This minimizes the formation of undesirable homodimers or polymers.[1]

Chemical Structure and Properties

The key components of the Bromoacetamido-PEG2-NHS ester are:

-

Bromoacetamide Group: A thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups (-SH), commonly found in cysteine residues of proteins and peptides.[]

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that efficiently forms a stable amide bond with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide.[4]

-

PEG2 Spacer: A hydrophilic diethylene glycol spacer that increases the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules.[3][4]

Below is a table summarizing the key quantitative data for Bromoacetamido-PEG2-NHS ester.

| Property | Value | Reference(s) |

| Molecular Weight | 395.21 g/mol | [6] |

| CAS Number | 1353011-78-5 | [6] |

| Chemical Formula | C13H19BrN2O7 | [6] |

| Purity | >95% (typical) | [6] |

| Spacer Arm Length | PEG2 (diethylene glycol) | [3][4] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | -20°C, desiccated | [4] |

Mechanism of Action and Reaction Pathways

The conjugation process using Bromoacetamido-PEG2-NHS ester is a two-step reaction targeting two different functional groups.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with a primary amine via nucleophilic acyl substitution. The unprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris) will compete for the reaction.[7]

Bromoacetamide Reaction with Sulfhydryl Groups

The bromoacetamide group reacts with a sulfhydryl group through a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a highly stable, irreversible thioether bond and the displacement of the bromide ion.[8][9] This reaction is typically carried out at a pH between 7.5 and 8.5 to facilitate the deprotonation of the sulfhydryl group to the more nucleophilic thiolate anion.[10]

Experimental Protocols

The following protocols provide a general framework for using Bromoacetamido-PEG2-NHS ester. Optimization may be required for specific applications.

Two-Step Conjugation of a Protein to a Cysteine-Containing Peptide

This protocol describes the conjugation of a protein with available primary amines to a peptide containing a cysteine residue.

Materials:

-

Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.4)

-

Cysteine-containing peptide

-

Bromoacetamido-PEG2-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4

-

Reaction Buffer B: Borate buffer, pH 8.0[10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

Step 1: Reaction of Bromoacetamido-PEG2-NHS ester with the Protein

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in Reaction Buffer A.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of Bromoacetamido-PEG2-NHS ester in anhydrous DMSO.[]

-

Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer A.

Step 2: Reaction of the Activated Protein with the Cysteine-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in Reaction Buffer B.

-

Conjugation: Add the purified, activated protein from Step 1 to the peptide solution. A 1.5 to 2.0-fold molar excess of the activated protein over the peptide is a good starting point.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To quench any unreacted NHS esters that may have hydrolyzed, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to separate the conjugate from unreacted protein and peptide.

Experimental Workflow Diagram

Applications in Research and Drug Development

The unique properties of Bromoacetamido-PEG2-NHS ester make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): This crosslinker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells. The NHS ester would react with a lysine on the antibody, and the bromoacetamide would react with a thiol on the drug or a modified linker.[1]

-

PROTACs (Proteolysis Targeting Chimeras): Bromoacetamido-PEG2-NHS ester can serve as a linker to synthesize PROTACs, which are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can help to identify and characterize protein complexes.

-

Immobilization of Biomolecules: Proteins and peptides can be attached to surfaces or beads for use in assays or purification protocols.

Conclusion

Bromoacetamido-PEG2-NHS ester is a versatile and efficient heterobifunctional crosslinker for the conjugation of biomolecules. Its distinct reactive ends allow for controlled, sequential reactions, while the PEG spacer enhances solubility. The formation of stable amide and thioether bonds makes it suitable for applications requiring robust linkages, particularly in the development of targeted therapeutics like ADCs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their bioconjugation strategies.

References

- 1. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoacetamido-PEG2-NHS ester, 1353011-78-5 | BroadPharm [broadpharm.com]

- 4. Bromoacetamido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]

- 6. medkoo.com [medkoo.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bromoacetamido-PEG2-NHS Ester

CAS Number: 1353011-78-5

Introduction

Bromoacetamido-PEG2-NHS ester is a heterobifunctional crosslinking reagent used extensively in bioconjugation, drug delivery, and proteomics.[1][2] Its structure comprises three key components: a bromoacetamide group, a hydrophilic dietheylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for the sequential and selective conjugation of molecules, typically proteins, peptides, or modified oligonucleotides.[3][4] The bromoacetamide moiety is highly reactive towards sulfhydryl groups (thiols), commonly found in cysteine residues, while the NHS ester targets primary amines, such as those on lysine residues or the N-terminus of a protein.[3][5] The integrated PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can help maintain the biological activity of the labeled molecules.[3][4][6] This reagent is a non-cleavable linker, meaning it forms a stable, irreversible bond between the conjugated molecules.[3]

Physicochemical Properties

The physical and chemical properties of Bromoacetamido-PEG2-NHS ester are summarized in the table below. This data is essential for designing and executing successful conjugation experiments.

| Property | Value | References |

| CAS Number | 1353011-78-5 | [1][3][7] |

| Molecular Formula | C₁₃H₁₉BrN₂O₇ | [1][3][7] |

| Molecular Weight | 395.21 g/mol | [7][8] |

| Purity | ≥95% | [3][8] |

| Appearance | Solid-Liquid Mixture / White to off-white solid | [9][10] |

| Solubility | Soluble in DMSO and DMF | [9][11] |

| Storage Conditions | -20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks). Store in a dry, dark place. | [3][7][9] |

Reaction Mechanisms and Selectivity

The utility of Bromoacetamido-PEG2-NHS ester lies in the distinct reactivity of its two functional ends. Understanding the reaction chemistry is critical for optimizing conjugation protocols and minimizing side reactions.

1. Bromoacetamide Reaction with Thiols:

The bromoacetamide group reacts with sulfhydryl (thiol) groups of cysteine residues via an Sɴ2 nucleophilic substitution.[5] The deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom attached to the bromine, which is a good leaving group.[3][6] This reaction forms a highly stable thioether bond.[5]

-

pH Dependence: The reaction is highly pH-dependent. A pH range of 7.5-8.5 is optimal for targeting cysteine residues because the pKa of the cysteine thiol is typically around 8.3-8.6, ensuring a sufficient concentration of the reactive thiolate anion.[5]

-

Side Reactions: While highly selective for cysteines, side reactions can occur with other nucleophilic amino acids, particularly at non-optimal pH. Histidine's imidazole side chain can be alkylated at pH values above 6. The primary amine of lysine can react at pH above 9.0.[5] Methionine's thioether can also be alkylated, especially with prolonged reaction times.[5]

2. NHS Ester Reaction with Primary Amines:

The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[11][12] The reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, releasing the N-hydroxysuccinimide leaving group.[11]

-

pH Dependence: The optimal pH for this reaction is between 7.0 and 9.0.[11][] A major competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and renders the reagent inactive.[11][14]

-

Side Reactions: While the primary targets are lysines and the N-terminus, NHS esters can also react with other nucleophilic residues like serine, threonine, and tyrosine, although these reactions are generally less favorable.[12][15]

The differential pH optima for the two reactive groups allow for a two-step conjugation strategy, enabling precise control over the formation of heteroconjugates.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using Bromoacetamido-PEG2-NHS ester. Optimization is often necessary for specific applications.

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule and an Amine-Containing Molecule

This protocol is designed for creating a conjugate between two different biomolecules, for example, linking a cysteine-containing peptide to a lysine-rich protein.

Materials:

-

Bromoacetamido-PEG2-NHS ester

-

Amine-containing molecule (Protein 1)

-

Thiol-containing molecule (Protein 2 or peptide)

-

Anhydrous DMSO or DMF

-

Amine-Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.5 (e.g., PBS)[14]

-

Thiol-Reaction Buffer: 0.1 M phosphate buffer with 2-5 mM EDTA, pH 7.5-8.5[5]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

Step A: Reaction with the Amine-Containing Molecule (Protein 1)

-

Preparation: Dissolve the amine-containing molecule (Protein 1) in the Amine-Reaction Buffer to a concentration of 1-5 mg/mL.[16] Ensure the buffer is free of extraneous primary amines (e.g., Tris).[17]

-

Reagent Preparation: Immediately before use, dissolve Bromoacetamido-PEG2-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[11]

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[17] Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]

-

Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis against the Thiol-Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with the second protein.

Step B: Reaction with the Thiol-Containing Molecule (Protein 2)

-

Preparation: If the thiol groups on Protein 2 are oxidized (forming disulfide bonds), they must first be reduced. Treat the protein with a reducing agent like DTT or TCEP, and subsequently remove the reducing agent before proceeding.[5]

-

Conjugation: Add the thiol-containing molecule (Protein 2) to the purified, linker-activated Protein 1 from Step A. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the activated protein is recommended.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under gentle mixing.

-

Quenching (Optional): To cap any unreacted bromoacetyl groups, add a thiol-containing quenching reagent like 2-mercaptoethanol or cysteine.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted molecules and byproducts.

Visualizations

Logical Workflow for Two-Step Heterobifunctional Crosslinking

Caption: Workflow for conjugating two proteins using the heterobifunctional linker.

Reaction Pathway Diagram

Caption: Sequential reaction of the linker with amine and thiol groups.

Applications

Bromoacetamido-PEG2-NHS ester is a versatile tool employed in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, targeting the drug specifically to cancer cells.[2] The stability of the formed bonds is a critical attribute in this context.

-

PROTACs Synthesis: It serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[6][9]

-

Protein Labeling and Immobilization: The linker is used to attach labels (like biotin or fluorescent dyes) to proteins for detection and analysis, or to immobilize proteins onto surfaces for assays.[2][3]

-

Peptide and Oligonucleotide Conjugation: It facilitates the conjugation of peptides or amine-modified oligonucleotides to other molecules for various therapeutic and diagnostic purposes.[3][4]

References

- 1. Bromoacetamido-PEG2-NHS ester | 1353011-78-5 | DEC01178 [biosynth.com]

- 2. Bromoacetamido-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. Bromoacetamido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]

- 4. Bromoacetamido-PEG2-NHS ester, 1353011-78-5 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Bromoacetamido-PEG2- NHS ester | 1353011-78-5 [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. Bromoacetamido-PEG2-NHS ester, CAS 1353011-78-5 | AxisPharm [axispharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. benchchem.com [benchchem.com]

- 12. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. benchchem.com [benchchem.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] The process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs is known as PEGylation.[1] This modification has become a cornerstone in the development of advanced therapeutics, including antibody-drug conjugates (ADCs), due to its ability to significantly enhance the pharmacological properties of the parent molecule.[2][][4]

The fundamental utility of PEG linkers stems from their unique physicochemical properties, including high water solubility, biocompatibility, low immunogenicity, and conformational flexibility.[2][5] These characteristics allow for precise modulation of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bioconjugates.[1] Key benefits of incorporating PEG linkers include improved solubility of hydrophobic molecules, enhanced stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes.[1][6][7]

The strategic selection of a PEG linker's architecture, including its length, branching, and the nature of its functional groups, is a critical design consideration that directly impacts the stability, efficacy, and safety of the final bioconjugate.[2][8] This guide provides a comprehensive overview of the core principles of PEG linkers, their classification, quantitative impact on bioconjugate performance, detailed experimental protocols, and visual representations of key workflows and mechanisms.

Core Principles and Properties of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[2] In bioconjugation, PEG chains are chemically functionalized at their termini to allow for covalent attachment to other molecules.[9] The inherent properties of PEG make it an ideal linker for a wide range of applications in drug delivery and biotechnology.[10]

Key Physicochemical Properties:

-

Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, making it highly water-soluble. This property is crucial for improving the solubility of hydrophobic drugs and preventing aggregation of protein conjugates.[4][5][11]

-

Biocompatibility and Low Toxicity: PEG is well-tolerated in biological systems and has been approved by regulatory agencies for numerous pharmaceutical applications.[5][12]

-

Low Immunogenicity: The flexible PEG chains create a "hydrophilic shield" around the conjugated molecule, masking its surface epitopes and reducing the likelihood of an immune response.[4][6][13]

-

Increased Hydrodynamic Size: PEGylation increases the effective size of a molecule in solution, which reduces its rate of clearance by the kidneys and prolongs its circulation time in the bloodstream.[5]

-

Tunable Properties: The length, structure (linear, branched, or multi-arm), and terminal functional groups of PEG linkers can be precisely engineered to fine-tune the properties of the resulting bioconjugate.[6][8]

Classification of PEG Linkers

PEG linkers can be classified based on their architecture, the reactivity of their terminal functional groups, and their stability under physiological conditions.[1]

Based on Architecture:

-

Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type and are valued for their simplicity.[1]

-

Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][7]

-

Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often used for creating hydrogels or for multivalent conjugation strategies to increase drug loading.[6][14]

Based on Functional Groups:

-

Homobifunctional PEG Linkers: Possess two identical reactive groups at their termini. They are primarily used for cross-linking similar molecules.[][15]

-

Heterobifunctional PEG Linkers: Have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly advantageous in complex constructs like ADCs.[1][15][16]

Based on Stability:

-

Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules. The release of the payload from such a conjugate depends on the degradation of the entire molecule, for instance, within the lysosome.[][17]

-

Cleavable PEG Linkers: Contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes. This allows for controlled release of the payload at the target site.[][17][18]

Common Functional Groups for Bioconjugation

The choice of reactive functional groups on a PEG linker is critical for achieving efficient and specific conjugation.[1]

-

N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.[1][6]

-

Maleimides: React specifically with thiol groups (e.g., on cysteine residues) to form stable thioether bonds.[6]

-

Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[1][6]

-

Hydrazides: React with aldehydes or ketones to form hydrazone bonds, which can be designed to be cleavable under acidic conditions.[6]

Quantitative Data on PEG Linker Performance

The length of the PEG linker is a critical parameter that can significantly influence the properties and efficacy of a bioconjugate. The following tables summarize quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| PEG Linker Length | Plasma Clearance | Circulation Half-life | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Reference |

| No PEG | High | Short | Potent | Less effective due to rapid clearance | [19] |

| 4 PEG Units | Moderate | Increased | Slightly reduced | Improved tumor growth inhibition | [8] |

| 8-12 PEG Units | Low | Significantly prolonged | Moderately reduced | High tumor growth inhibition (75-85% reduction) | [8] |

| 10 kDa PEG | Very Low | Extended by ~11.2-fold | Reduced by ~22.5-fold | Most effective in tumor growth inhibition | [8][20] |

Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

| Feature | Cleavable Linker | Non-Cleavable Linker | Reference |

| Release Mechanism | Triggered by specific conditions (e.g., low pH, enzymes) | Lysosomal degradation of the antibody | [17] |

| Released Payload | Often the free, unmodified parent drug | Drug-linker-amino acid catabolite | [17] |

| Systemic Stability | Potentially lower | Generally higher | [17] |

| Bystander Effect | Possible, can kill neighboring antigen-negative cells | Generally not observed | [17] |

| Therapeutic Window | Can be narrower due to potential off-target release | Often wider due to higher stability | [17] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of PEGylated bioconjugates.

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker

Objective: To covalently attach an NHS-ester functionalized PEG linker to a protein via primary amine groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

-

mPEG-NHS ester

-

Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEG Linker Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.

-

Conjugation Reaction: Add the dissolved PEG linker to the protein solution. The molar ratio of PEG linker to protein should be optimized but typically ranges from 2:1 to 20:1.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Purify the PEGylated protein from unreacted PEG linker and protein using a suitable chromatography method.

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

Objective: To assess the extent of PEGylation by observing the change in apparent molecular weight.

Methodology:

-

Sample Preparation: Prepare samples of the unmodified protein, the PEGylated protein, and a molecular weight ladder.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

-

Staining and Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.[21]

-

Data Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein. The PEGylated protein will exhibit a higher apparent molecular weight. The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylation species (e.g., mono-, di-, tri-PEGylated).[21]

Protocol 3: In Vivo Antitumor Efficacy Study of a PEGylated ADC

Objective: To evaluate the therapeutic efficacy of an ADC with a specific PEG linker in a tumor xenograft model.

Methodology:

-

Cell Line and Animal Model: Use a relevant cancer cell line and an appropriate immunodeficient mouse model (e.g., NCI-N87 xenograft model).

-

Tumor Implantation: Subcutaneously implant tumor cells into the mice.

-

Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker).

-

Dosing: Administer the ADCs intravenously at a specified dose and schedule.

-

Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.

-

Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.[4][19]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate (ADC).

Caption: General workflow for bioconjugate synthesis and characterization.

Caption: Trade-offs in PEG linker length selection for bioconjugates.

Conclusion

PEG linkers are a powerful and versatile class of tools for bioconjugation, offering the ability to significantly improve the therapeutic properties of a wide range of biomolecules.[1] A thorough understanding of the different types of PEG linkers and their respective characteristics is crucial for the rational design of effective bioconjugates.[1] The choice of PEG linker length, architecture, and cleavability must be empirically optimized for each specific application, balancing the benefits in pharmacokinetics and solubility against potential impacts on in vitro potency.[4][22] As bioconjugate therapeutics continue to evolve, the innovative design and application of PEG linkers will remain a key driver of progress in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. precisepeg.com [precisepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 10. adcreview.com [adcreview.com]

- 11. benchchem.com [benchchem.com]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. labinsights.nl [labinsights.nl]

- 14. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 15. benchchem.com [benchchem.com]

- 16. purepeg.com [purepeg.com]

- 17. benchchem.com [benchchem.com]

- 18. purepeg.com [purepeg.com]

- 19. benchchem.com [benchchem.com]

- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity of Bromoacetamide with Thiols for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of thiol groups, particularly those on cysteine residues in proteins, is a cornerstone of modern bioconjugation strategies. This technical guide provides a comprehensive overview of the reactivity of the bromoacetamide group with thiols, a reaction prized for its ability to form highly stable thioether bonds. We delve into the reaction mechanism, kinetics, and factors influencing selectivity, offering a comparative analysis with other common thiol-reactive chemistries. Detailed experimental protocols for protein labeling and characterization are provided, alongside a discussion of potential side reactions and troubleshooting strategies. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize bromoacetamide chemistry in their research and development endeavors, from basic protein labeling to the design of targeted covalent inhibitors and antibody-drug conjugates (ADCs).

Introduction: The Significance of Thiol-Reactive Chemistries

The selective modification of proteins and other biomolecules is essential for a wide range of applications, including the development of therapeutics, diagnostic agents, and research tools.[1] The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity and relatively low abundance in proteins, which allows for site-specific labeling.[2] Among the various electrophilic functional groups employed for thiol conjugation, the bromoacetamide group stands out for its ability to form exceptionally stable thioether linkages.[3] This guide will provide a detailed exploration of the chemistry and practical application of bromoacetamide-thiol reactions.

The Bromoacetamide-Thiol Reaction: Mechanism and Kinetics

The reaction between a bromoacetamide and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The deprotonated thiol, the thiolate anion (S-), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[5][6]

Figure 1: Reaction mechanism of bromoacetamide with a thiol group.

The thioether bond formed is considered irreversible under a wide range of physiological conditions, a significant advantage over other thiol-reactive chemistries like maleimides, which can undergo a retro-Michael reaction leading to deconjugation.[1][7]

Factors Influencing Reaction Kinetics and Selectivity

Several factors critically influence the rate and selectivity of the bromoacetamide-thiol reaction:

-

pH: The reaction rate is highly pH-dependent.[8] The optimal pH range for reacting bromoacetamide with thiols is typically between 7.5 and 8.5.[7][9] This is because the reactive species is the more nucleophilic thiolate anion (S-), and a pH at or slightly above the pKa of the cysteine thiol (around 8.3) ensures a higher concentration of this species.[9] While the reaction can proceed at neutral pH, it is significantly slower.[9]

-

Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate.[8] Reactions are often performed at room temperature or 37°C.

-

Concentration: The molar ratio of bromoacetamide to the thiol-containing molecule is a critical parameter. A molar excess of the bromoacetamide reagent is often used to drive the reaction to completion, but high concentrations can increase the likelihood of off-target modifications.[8][10]

-

Solvent: Reactions are typically carried out in aqueous buffers. The bromoacetamide reagent is often dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the reaction mixture.[10]

Data Presentation: Reactivity and Stability

While specific second-order rate constants for the reaction of bromoacetamide with thiols are not widely available in the literature, qualitative and comparative data highlight its characteristics.[1]

Table 1: Qualitative Comparison of Thiol-Reactive Groups

| Feature | Bromoacetamide | Maleimide | Iodoacetamide |

| Reaction Mechanism | SN2 Alkylation | Michael Addition | SN2 Alkylation |

| Optimal pH Range | 7.5 - 8.5[7][9] | 6.5 - 7.5[11] | 7.5 - 8.5 |

| Bond Stability | Highly Stable (Irreversible)[1][7] | Susceptible to Retro-Michael Reaction[1][7] | Highly Stable (Irreversible)[4] |

| Relative Reaction Rate at pH 7.0 | Slower than Maleimide[9] | Faster than Bromoacetamide[11] | Similar to Bromoacetamide |

One study determined the order of reactivity for several thiol-reactive functional groups, finding the order to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with increasing pH.[7]

Table 2: Relative Reactivity of Bromoacetamide with Amino Acid Side Chains at Different pH Values

| Amino Acid | Side Chain pKa | Reactivity at pH 6.5 | Reactivity at pH 7.4 | Reactivity at pH 8.5 | Reactivity at pH > 9.0 |

| Cysteine | ~8.3 | Low | Moderate | High | Very High |

| Histidine | ~6.0 | Moderate | High | High | High |

| Lysine | ~10.5 | Very Low | Very Low | Low | Moderate to High |

| Methionine | N/A | Low | Low | Low | Low |

Note: This table provides a qualitative comparison based on established principles of reactivity.[1][6] Actual reactivity is also influenced by the accessibility of the residue within the protein structure.

Experimental Protocols

General Protocol for Protein Labeling with a Bromoacetamide Reagent

This protocol provides a general workflow for labeling a protein containing one or more free cysteine residues with a bromoacetamide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

-

Protein solution (1-5 mg/mL)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[10]

-

Bromoacetamide reagent

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)[10]

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the reaction buffer. Ensure the buffer is free of any primary amines or thiols.

-

If the protein contains disulfide bonds that need to be labeled, perform a reduction step using a reducing agent like DTT or TCEP, followed by the complete removal of the reducing agent using a desalting column.[9]

-

-

Reagent Preparation:

-

Immediately before use, dissolve the bromoacetamide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[10]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific system.[10]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[9] Protect the reaction from light if the reagent is photosensitive.

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

-

-

Characterization:

-

Confirm successful labeling by SDS-PAGE (a shift in molecular weight may be observed) and mass spectrometry (to determine the degree of labeling).[9]

-

Figure 2: General experimental workflow for protein labeling.

Protocol for Monitoring Bromoacetamide Conjugation Kinetics using UV-Visible Spectroscopy

This protocol describes an indirect method to monitor the kinetics of the bromoacetamide-thiol reaction by measuring the disappearance of free thiols using Ellman's reagent (DTNB).[12]

Materials:

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Thiol-containing analyte (e.g., cysteine-containing peptide or protein)

-

Bromoacetamide stock solution

-

DTNB (Ellman's reagent) solution (10 mM in reaction buffer)

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a cuvette, mix the analyte solution with the reaction buffer.

-

Initiate the reaction by adding a specific volume of the bromoacetamide stock solution to achieve the desired molar excess.

-

-

Monitoring:

-

At discrete time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately add the aliquot to a separate cuvette containing the DTNB solution to quench the reaction and react with the remaining free thiols.

-

Record the absorbance at 412 nm for each time point.[12]

-

-

Data Analysis:

-

The concentration of free thiols at each time point is proportional to the absorbance at 412 nm.

-

Plot the concentration of the conjugated product (initial thiol concentration minus remaining thiol concentration) versus time to determine the reaction rate.

-

Applications in Drug Development and Research

The robust and stable nature of the thioether bond formed by the bromoacetamide-thiol reaction makes it highly valuable in various research and drug development applications.

Covalent Inhibitors

Bromoacetamide moieties can be incorporated into small molecules to create targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and then the bromoacetamide "warhead" reacts with a nearby cysteine residue in the binding pocket, forming a permanent covalent bond. This can lead to enhanced potency and a prolonged duration of action.[13]

Antibody-Drug Conjugates (ADCs)

In the field of oncology, bromoacetamide chemistry is used to link potent cytotoxic drugs to antibodies that target tumor-specific antigens. The high stability of the thioether bond ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, and is only released upon internalization into the target cancer cells.[3]

Activity-Based Protein Profiling (ABPP)

Bromoacetamide-based probes are used in activity-based protein profiling (ABPP) to identify and characterize active enzymes in complex biological samples.[14][15] These probes contain a bromoacetamide group to covalently modify the active site cysteine of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Figure 3: Bromoacetamide probes in studying redox signaling.

Potential Side Reactions and Troubleshooting

While bromoacetamide is highly reactive towards cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[6]

-

Histidine: The imidazole side chain of histidine can be alkylated, with reactivity increasing at pH values above 6.[6]

-

Lysine: The ε-amino group of lysine can react, but this is generally a much slower reaction and typically only becomes significant at higher pH (>9.0) where the amine is deprotonated.[6]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetamide reagent.[6]

Table 3: Troubleshooting Common Issues in Bromoacetamide Labeling

| Problem | Potential Cause | Suggested Solution |

| Low or No Labeling | Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5.[6] |

| Presence of competing thiols in the buffer | Remove any reducing agents (e.g., DTT) from the protein solution before adding the bromoacetamide reagent.[6] | |

| Inaccessible cysteine residue | The target cysteine may be buried. Consider using mild denaturing conditions. | |

| Non-specific Labeling | pH is too high | Lower the reaction pH to the 7.5-8.5 range to improve selectivity for cysteine.[6] |

| Excess bromoacetamide reagent | Perform a titration to determine the optimal molar ratio of reagent to protein.[6] | |

| Prolonged reaction time | Optimize the reaction time by monitoring the progress of the reaction and quench it once sufficient labeling is achieved. | |

| Protein Precipitation | Rapid addition of reagent | Add the bromoacetamide reagent (dissolved in organic solvent) dropwise while gently stirring.[1] |

| Increased hydrophobicity | If the bromoacetamide reagent is hydrophobic, consider adding solubility-enhancing agents to the buffer.[1] |

Conclusion

The reaction of bromoacetamide with thiols is a powerful and reliable method for the covalent modification of proteins and other biomolecules. The formation of a highly stable and irreversible thioether bond makes this chemistry particularly advantageous for applications requiring long-term stability, such as the development of antibody-drug conjugates and targeted covalent inhibitors. By understanding the reaction mechanism, kinetics, and optimizing reaction conditions, researchers can effectively harness the potential of bromoacetamide chemistry to advance their research and development goals. This guide provides a solid foundation for the successful implementation of this versatile bioconjugation strategy.

References

- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Irreversible Kinase Inhibitors Targeting Cysteine Residues and their Applications in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of NHS Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, applications, and methodologies related to the use of N-hydroxysuccinimide (NHS) esters in bioconjugation. NHS esters are a cornerstone of modern biotechnology, enabling the covalent modification of proteins, peptides, antibodies, and other biomolecules with a high degree of efficiency and specificity.[1] Their utility is fundamental in diverse fields, from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2]

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3][] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group, resulting in the formation of a highly stable amide bond.[3][]

Primary amines are readily available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine residues.[5] The efficiency of this desired aminolysis reaction is in constant competition with hydrolysis, where the NHS ester reacts with water.[3][6] The interplay between these two reactions is critically influenced by experimental conditions, with pH being the most significant factor.[3][6]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Bromoacetamido-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bromoacetamido-PEG2-NHS ester, a heterobifunctional crosslinker. This reagent is instrumental in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), by covalently linking molecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and its thiol-reactive bromoacetamide group. A thorough understanding of its chemical properties is critical for the successful design and execution of conjugation protocols, ensuring optimal yield and reproducibility.

Core Concepts: Solubility Profile

The solubility of Bromoacetamido-PEG2-NHS ester is a key factor in its application. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, its overall solubility is influenced by the solvent system.[1][2]

Table 1: Solubility Data for Bromoacetamido-PEG2-NHS Ester and Related Compounds

| Solvent/Buffer System | Compound | Concentration/Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Bromoacetamido-PEG2-NHS ester | 100 mg/mL (253.04 mM) | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Bromoacetamido-PEG4-Acid | > 50 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |

| 50 mM Tris-HCl, pH 8.0 | Bromoacetamido-PEG4-Acid | > 50 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |

| Deionized Water | Bromoacetamido-PEG4-Acid* | > 100 mg/mL (Estimated) | Data for a related compound; should be experimentally verified for the PEG2 variant. |

*Note: Data for Bromoacetamido-PEG4-Acid is provided as an estimation for a structurally similar compound and may not be directly transferable.

For most applications, the recommended procedure is to first dissolve the Bromoacetamido-PEG2-NHS ester in a dry, water-miscible organic solvent such as DMSO or dimethylformamide (DMF) to create a stock solution.[3] This stock solution can then be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is typically below 10% to prevent denaturation of proteins or other biomolecules.[3]

Core Concepts: Stability and Storage

The stability of Bromoacetamido-PEG2-NHS ester is influenced by environmental factors such as temperature, moisture, and pH, which can affect both the NHS ester and the bromoacetamide functional groups.

Table 2: Recommended Storage Conditions for Bromoacetamido-PEG2-NHS Ester

| Form | Storage Temperature | Duration | Notes |